molecular formula C5H3BrN2O B11801771 4-Bromopyrimidine-2-carbaldehyde

4-Bromopyrimidine-2-carbaldehyde

Cat. No.: B11801771
M. Wt: 186.99 g/mol
InChI Key: QFFFJDCYFKUZEH-UHFFFAOYSA-N
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Description

4-Bromopyrimidine-2-carbaldehyde is an organic compound with the molecular formula C5H3BrN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 4-position and an aldehyde group at the 2-position makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromopyrimidine-2-carbaldehyde can be synthesized through various methods. One common approach involves the bromination of pyrimidine-2-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction typically proceeds at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 4-Bromopyrimidine-2-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed:

    Nucleophilic Substitution: 4-Substituted pyrimidine-2-carbaldehyde derivatives.

    Oxidation: 4-Bromopyrimidine-2-carboxylic acid.

    Reduction: 4-Bromopyrimidine-2-methanol.

Scientific Research Applications

4-Bromopyrimidine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: It is utilized in the development of pharmaceutical agents, including antiviral, anticancer, and anti-inflammatory drugs.

    Industry: It is employed in the production of agrochemicals, dyes, and materials science research.

Mechanism of Action

The mechanism of action of 4-Bromopyrimidine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.

Comparison with Similar Compounds

    4-Bromopyridine-2-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Bromopyrimidine-5-carbaldehyde: Bromine atom at the 2-position and aldehyde group at the 5-position.

    4-Chloropyrimidine-2-carbaldehyde: Chlorine atom instead of bromine at the 4-position.

Uniqueness: 4-Bromopyrimidine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and aldehyde functional groups allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

4-bromopyrimidine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2O/c6-4-1-2-7-5(3-9)8-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFFJDCYFKUZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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